6-Bromo Substituent Defines CRTH2 Antagonist Pharmacophore Scope: US8039474B2 Patent Coverage
The 6-bromo substitution pattern of the target compound falls explicitly within the structural scope of US8039474B2, a foundational patent claiming 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists [1]. The patent's generic Formula I encompasses compounds with halogen substitution at positions corresponding to the 6-position of the carbazole ring system. In contrast, the non-brominated analog 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 22401-71-4), while possessing the tert-butyl group and tetrahydrocarbazole core, lacks the halogen substituent that defines the claimed pharmacophore space for receptor antagonism .
| Evidence Dimension | Patent claim coverage (CRTH2 antagonist pharmacophore) |
|---|---|
| Target Compound Data | 6-position bromine substitution; encompassed within Markush structure of US8039474B2 |
| Comparator Or Baseline | 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 22401-71-4): unsubstituted at 6-position; falls outside halogen-substituted pharmacophore definition |
| Quantified Difference | Presence vs. absence of 6-position halogen; target compound aligns with patent-defined CRTH2 antagonist structural requirements |
| Conditions | Patent US8039474B2; 2,3,4,9-tetrahydro-1H-carbazole scaffold |
Why This Matters
Procurement of the 6-bromo derivative ensures alignment with patented pharmacophore space for CRTH2 antagonist development programs, whereas the non-halogenated analog does not satisfy the structural requirements defined in the patent claims.
- [1] Fecher, A., Fretz, H., & Riederer, M. (2011). US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists. United States Patent and Trademark Office. View Source
